molecular formula C7H3FN2O2S B2852227 3-Fluoro-4-nitrophenylthiocyanate CAS No. 2149598-30-9

3-Fluoro-4-nitrophenylthiocyanate

Cat. No. B2852227
CAS RN: 2149598-30-9
M. Wt: 198.17
InChI Key: DFNMNWQWXYRKQQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrophenylthiocyanate (3-F4NPC) is an important organic compound used in a variety of scientific research applications. This compound is a colorless, crystalline solid with a molecular weight of 225.14 g/mol and a melting point of 121-123 °C. It is synthesized by combining 3-fluoro-4-nitrophenol with sodium thiocyanate in an aqueous solution. 3-F4NPC is used in a variety of scientific research applications due to its unique properties, such as its ability to act as a catalyst in the synthesis of various compounds and its ability to act as a substrate for enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitrophenylthiocyanate is not well understood. However, it is believed that the compound acts as a substrate for certain enzymes, which then catalyze the reaction of the compound to form various products. It is also believed that the compound can act as a catalyst in the synthesis of various compounds, as well as in the determination of trace metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as a substrate for certain enzymes, which then catalyze the reaction of the compound to form various products. It is also believed that the compound can act as a catalyst in the synthesis of various compounds, as well as in the determination of trace metals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-4-nitrophenylthiocyanate in laboratory experiments include its ability to act as a catalyst in the synthesis of various compounds, its ability to act as a substrate for enzyme-catalyzed reactions, and its ability to act as a reagent for the determination of trace metals. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood and its biochemical and physiological effects are not known.

Future Directions

The potential future directions for 3-Fluoro-4-nitrophenylthiocyanate include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into the use of this compound as a catalyst in the synthesis of various compounds and as a reagent for the determination of trace metals. Additionally, further research could be conducted into the use of this compound in the study of the mechanisms of action of certain enzymes and in the study of the role of certain proteins in the regulation of gene expression.

Synthesis Methods

3-Fluoro-4-nitrophenylthiocyanate is synthesized by combining 3-fluoro-4-nitrophenol with sodium thiocyanate in an aqueous solution. The reaction is carried out at room temperature and a pH of 8-10. The reaction produces a pale yellow precipitate, which is then filtered and washed with water. The resulting product is a white crystalline solid with a melting point of 121-123 °C.

Scientific Research Applications

3-Fluoro-4-nitrophenylthiocyanate has been used in a variety of scientific research applications, including its use as a catalyst in the synthesis of various compounds, as a substrate for enzyme-catalyzed reactions, and as a reagent for the determination of trace metals. It has also been used in the study of the mechanisms of action of certain enzymes and in the study of the role of certain proteins in the regulation of gene expression.

properties

IUPAC Name

(3-fluoro-4-nitrophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-6-3-5(13-4-9)1-2-7(6)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNMNWQWXYRKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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